molecular formula C19H23ClN2O2 B2818945 1-(4-chlorophenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)cyclopentanecarboxamide CAS No. 2034509-39-0

1-(4-chlorophenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)cyclopentanecarboxamide

Cat. No. B2818945
CAS RN: 2034509-39-0
M. Wt: 346.86
InChI Key: MMYSDTPHZUIOTO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)cyclopentanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis : The compound and its derivatives have been synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For instance, studies have explored the reaction of related compounds with hydroxylamine hydrochloride, leading to the formation of isoxazoline and isoxazole derivatives with potential biological activities (Kurihara, Mori, & Sakamoto, 1977). Another study synthesized dihydroisoxazoles from chloropentane dione, showcasing a method for constructing complex heterocycles (Milinkevich, Ye, & Kurth, 2008).

Biological Activities

  • Antimicrobial and Anticancer Properties : Certain derivatives have been evaluated for their anticancer and antimicrobial potential. A study synthesized compounds incorporating oxazole, pyrazoline, and pyridine heterocycles, which showed promising anticancer activity against a panel of 60 cancer cell lines and exhibited significant antimicrobial effects (Katariya, Vennapu, & Shah, 2021).
  • Anticonvulsant Activity : Research on enaminones derivatives, incorporating the isoxazole moiety, correlated their structure with anticonvulsant activity, providing insights into the molecular basis of their pharmacological effects (Jackson et al., 2012).

Chemical Properties and Applications

  • Herbicidal and Larvicidal Activities : The synthesis of compounds bearing isoxazole moieties has also been explored for their potential use in agriculture, demonstrating significant herbicidal and mosquito larvicidal activities (Wang, Li, Li, & Huang, 2004).

Molecular Docking Studies

  • Molecular Interaction Studies : Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets, providing valuable information for drug design and development (Shim et al., 2002).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-14-13-17(24-22-14)5-4-12-21-18(23)19(10-2-3-11-19)15-6-8-16(20)9-7-15/h6-9,13H,2-5,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYSDTPHZUIOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)cyclopentanecarboxamide

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